![molecular formula C8H3Cl2FN2 B1321832 2,4-Dichloro-7-fluoroquinazoline CAS No. 174566-15-5](/img/structure/B1321832.png)
2,4-Dichloro-7-fluoroquinazoline
Overview
Description
2,4-Dichloro-7-fluoroquinazoline is a heterocyclic compound with the molecular formula C8H3Cl2FN2 . It has a molecular weight of 217.03 .
Synthesis Analysis
The synthesis of 2,4-Dichloro-7-fluoroquinazoline involves a two-step reaction starting with 2-amino-4-fluorobenzoic acid . The first step involves the reaction of anthranilic acid derivatives with potassium cyanate to produce the corresponding urea derivatives . The urea derivatives then undergo cyclization with NaOH to produce the monosodium salts of benzoylene urea . Finally, treatment with HCl yields the desired product .Molecular Structure Analysis
The molecule of 2,4-Dichloro-7-fluoroquinazoline is essentially planar . In the crystal, π-π stacking is observed between parallel quinazoline moieties of adjacent molecules .Physical And Chemical Properties Analysis
2,4-Dichloro-7-fluoroquinazoline is a solid at room temperature . It should be stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications
Pharmaceutical Research
2,4-Dichloro-7-fluoroquinazoline is a valuable starting material in pharmaceutical research for synthesizing novel drug candidates. Its unique structure allows for the development of targeted therapies for various health conditions .
Antidepressant-like Effects
Synthesis Process
The compound can be synthesized through a two-step reaction starting from 2-amino-4-fluoro-benzoic acid, indicating its utility in organic synthesis and chemical research .
Safety and Hazards
properties
IUPAC Name |
2,4-dichloro-7-fluoroquinazoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2FN2/c9-7-5-2-1-4(11)3-6(5)12-8(10)13-7/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHGKYNUUYMRIAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)N=C(N=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50614373 | |
Record name | 2,4-Dichloro-7-fluoroquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50614373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-7-fluoroquinazoline | |
CAS RN |
174566-15-5 | |
Record name | 2,4-Dichloro-7-fluoroquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50614373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and structure of 2,4-Dichloro-7-fluoroquinazoline?
A1: The molecular formula of 2,4-Dichloro-7-fluoroquinazoline is C8H3Cl2FN2 []. While the abstract doesn't provide a structural image, the name indicates a quinazoline ring system with chlorine atoms substituted at the 2 and 4 positions and a fluorine atom at the 7 position.
Q2: What kind of intermolecular interactions are present in the solid form of this compound?
A2: The abstract mentions that 2,4-Dichloro-7-fluoroquinazoline molecules engage in π–π stacking interactions in the crystal structure []. This interaction occurs between the planar quinazoline rings of adjacent molecules.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.